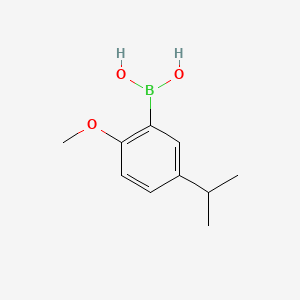

5-Isopropyl-2-methoxyphenylboronic acid

説明

特性

IUPAC Name |

(2-methoxy-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKAEAGLVJFBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404609 | |

| Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-63-4 | |

| Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Isopropyl 2 Methoxyphenylboronic Acid and Its Functionalized Derivatives

Strategic Pathways for the Preparation of 5-Isopropyl-2-methoxyphenylboronic Acid

The preparation of this compound can be achieved through several distinct synthetic routes, each with its own set of advantages regarding starting material availability, reaction conditions, and scalability.

A foundational and widely practiced method for synthesizing arylboronic acids involves a two-step sequence: halogen-metal exchange followed by reaction with a boron electrophile. acsgcipr.orgwikipedia.org This pathway begins with a halogenated aromatic precursor, which for the target molecule is typically a bromo- or iodo-substituted 4-isopropylanisole (B1583350).

The process is initiated by reacting the aryl halide with an organometallic reagent, commonly an alkyllithium (e.g., n-butyllithium or tert-butyllithium) or by forming a Grignard reagent with magnesium metal. chemicalbook.comwikipedia.org This step generates a highly nucleophilic organolithium or organomagnesium species. The reaction is typically fast, with reactivity following the trend I > Br > Cl. wikipedia.org The resulting organometallic intermediate is then "quenched" with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. chemicalbook.com Subsequent hydrolysis under acidic conditions yields the final this compound. While robust, this method requires cryogenic temperatures to manage the reactivity of the organometallic intermediates and strictly anhydrous conditions. acsgcipr.org

Table 1: Reagents for Halogen-Metal Exchange Pathway

| Step | Reagent Class | Specific Examples | Role |

|---|---|---|---|

| Precursor | Aryl Halide | 2-Bromo-4-isopropylanisole | Source of the aryl scaffold |

| 1. Metalation | Organolithium | n-Butyllithium, s-Butyllithium | Halogen-lithium exchange |

| Metal | Magnesium turnings | Grignard reagent formation | |

| 2. Boronization | Borate Ester | Trimethyl borate, Triisopropyl borate | Boron source |

Directed ortho-metalation (DoM) is a powerful regioselective strategy that leverages the presence of a directing metalation group (DMG) on the aromatic ring. wikipedia.orgorganic-chemistry.org The DMG, through its ability to coordinate with a lithium base, enhances the acidity of the protons at the adjacent ortho positions, guiding deprotonation exclusively to that site. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, the methoxy (B1213986) (-OCH₃) group present in the precursor, 4-isopropylanisole, serves as a moderately effective DMG. wikipedia.orgorganic-chemistry.org Treatment of 4-isopropylanisole with a strong alkyllithium base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, results in the selective removal of a proton from the C2 position (ortho to the methoxy group). wikipedia.org The resulting aryllithium intermediate is then trapped with a trialkyl borate, and subsequent acidic workup furnishes the desired arylboronic acid. This method offers excellent regiocontrol, avoiding the isomeric mixtures that can arise from other functionalization methods. nlc-bnc.ca

In recent decades, transition-metal-catalyzed C-H bond activation has emerged as a premier method for the direct and efficient synthesis of arylboronic acids. researchgate.netacs.org Iridium-catalyzed C-H borylation is particularly noteworthy for its high efficiency, broad substrate scope, and mild reaction conditions, which avoids the need for pre-functionalized aryl halides or harsh organometallic bases. sigmaaldrich.com

For the synthesis of this compound, the starting material is 4-isopropylanisole. The reaction is typically catalyzed by an iridium(I) complex, such as [Ir(COD)Cl]₂, in combination with a bidentate nitrogen ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). researchgate.net The boron source is usually bis(pinacolato)diboron (B136004) (B₂pin₂). The regioselectivity of this reaction is primarily dictated by steric factors, with the boryl group being installed at the most accessible C-H position. acs.org For 4-isopropylanisole, this would sterically favor borylation at the C2 position, leading to the desired product after hydrolysis of the intermediate pinacol (B44631) ester.

Synthetic Routes to Fluorinated and Other Substituted this compound Analogues

The synthesis of functionalized derivatives, such as fluorinated analogues, requires precise control over the position of the new substituent. nih.gov These derivatives are valuable as building blocks for medicinal chemistry and materials science. medchemexpress.com

Achieving regioselectivity in the synthesis of substituted analogues like 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is paramount. medchemexpress.com The most straightforward approach involves a precursor-based strategy where the required substitution pattern is established before the introduction of the boronic acid moiety.

For example, the synthesis of 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid would logically start from a precursor that is already fluorinated in the correct position, such as 1-fluoro-2-methoxy-4-isopropylbenzene. This precursor can then be subjected to a regioselective functionalization method. One such method is electrophilic aromatic substitution; however, this can lead to mixtures of isomers. A more controlled approach is to introduce a halogen at the desired borylation site (C5), for instance, via bromination, to yield 5-bromo-1-fluoro-2-methoxy-4-isopropylbenzene. This di-halogenated intermediate can then undergo a selective halogen-metal exchange (exploiting the higher reactivity of bromine over fluorine) followed by borylation to install the boronic acid group at the desired position. wikipedia.org

Alternatively, direct fluorination can sometimes be employed on a suitable substrate using electrophilic fluorinating agents, such as Selectfluor®. nih.gov

The successful synthesis of complex arylboronic acids hinges on meticulous precursor design. The order of synthetic steps must be carefully planned to ensure the correct final arrangement of substituents and to avoid undesired side reactions or the formation of isomers. While this compound is achiral, the principles of precursor design are fundamental and are the same ones applied in stereocontrolled synthesis using chiral boronic esters. acs.org

The design strategy involves retrosynthetic analysis, starting from the target molecule and working backward to identify readily available starting materials. For a substituted analogue, the relative positions of the functional groups dictate the entire synthetic sequence.

Table 2: Illustrative Precursor Design Strategy for a Functionalized Analogue

| Step | Transformation | Precursor | Reagents | Target Intermediate | Rationale |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Anisole | Isopropyl chloride, AlCl₃ | 4-Isopropylanisole | Establish the isopropyl and methoxy backbone. |

| 2 | Electrophilic Halogenation | 4-Isopropylanisole | Br₂, FeBr₃ | 2-Bromo-4-isopropylanisole | Introduce a halogen for subsequent metal-exchange. |

| 3 | Halogen-Metal Exchange | 2-Bromo-4-isopropylanisole | n-BuLi | 2-Lithio-4-isopropylanisole | Generate the nucleophilic aryl species. |

This systematic approach ensures that each functional group is introduced in a controlled manner, leading to an efficient and high-yielding synthesis of the desired target molecule. The stability of boronic esters also allows them to be carried through multiple synthetic steps, enabling late-stage functionalization. acs.orgresearchgate.net

Scalable Synthesis and Process Optimization for Industrial and Academic Applications

The industrial and large-scale academic synthesis of this compound is critical for its application as a key intermediate in the production of pharmaceuticals and other fine chemicals. The primary goals of scalable synthesis are to ensure high yield, purity, and cost-effectiveness, while maintaining a process that is safe and environmentally responsible. Process optimization focuses on refining reaction parameters to achieve these goals consistently on a larger scale. Two principal methodologies have been adapted for the scalable production of this and structurally related arylboronic acids: the Grignard reaction pathway and the more modern iridium-catalyzed C-H borylation.

A common and well-established method for the large-scale synthesis of arylboronic acids is through the Grignard reaction. researchgate.netresearchgate.net This method typically involves the reaction of an aryl halide with magnesium metal to form an arylmagnesium halide (Grignard reagent), which is then reacted with a trialkyl borate, followed by hydrolysis to yield the desired boronic acid. For this compound, the logical starting material is 1-bromo-5-isopropyl-2-methoxybenzene.

The optimization of this process involves careful control of several parameters to maximize yield and minimize impurities. Key considerations include the quality of the magnesium, the solvent, reaction temperatures, and the stoichiometry of the reagents. Anhydrous conditions are crucial, as any moisture will quench the Grignard reagent and reduce the yield. Tetrahydrofuran (THF) is a commonly used solvent for Grignard reactions due to its ability to solubilize the Grignard reagent. The initiation of the Grignard formation can sometimes be challenging on a large scale and may require an activating agent like iodine or 1,2-dibromoethane. The subsequent borylation step with a trialkyl borate, such as triisopropyl borate, is typically performed at low temperatures to prevent the formation of byproducts from multiple additions to the boron center.

A significant advancement in the synthesis of arylboronic acids is the direct C-H borylation of arenes, often catalyzed by iridium complexes. This method offers a more atom-economical route by avoiding the pre-functionalization required for Grignard-based syntheses. For this compound, the starting material would be 4-isopropylanisole (1-isopropyl-4-methoxybenzene). The regioselectivity of the borylation is a key challenge, as the iridium catalyst must selectively activate the C-H bond at the 2-position, ortho to the methoxy group. The directing effect of the methoxy group generally favors ortho-borylation.

Process optimization for iridium-catalyzed borylation involves screening of ligands, catalysts, solvents, and temperature. Ligands such as 2,2'-bipyridine (B1663995) (bpy) derivatives are commonly employed to enhance the catalyst's activity and selectivity. The choice of the boron source, typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin), can also influence the reaction efficiency. The development of a scalable process requires minimizing the loading of the expensive iridium catalyst while maintaining high conversion and selectivity.

Below are illustrative data tables outlining typical reaction conditions and outcomes for both the Grignard and iridium-catalyzed borylation methods for the synthesis of a 2,5-disubstituted phenylboronic acid, which can be adapted for this compound.

Table 1: Scalable Synthesis of a 2,5-Disubstituted Phenylboronic Acid via Grignard Reaction

| Parameter | Condition | Yield (%) | Purity (%) | Scale |

| Starting Material | 1-Bromo-2,5-disubstituted-benzene | - | - | 10 kg |

| Reagents | Magnesium turnings, Triisopropyl borate | - | - | - |

| Solvent | Tetrahydrofuran (THF) | - | - | 100 L |

| Temperature | Grignard formation: 40-50 °C; Borylation: -20 to 0 °C | 75-85 | >98 | 10 kg |

| Reaction Time | Grignard formation: 4-6 h; Borylation: 2-4 h | - | - | - |

| Work-up | Acidic hydrolysis (e.g., aq. HCl) | - | - | - |

Table 2: Process Optimization for Iridium-Catalyzed C-H Borylation

| Catalyst (mol%) | Ligand | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| [Ir(COD)Cl]₂ (1.0) | dtbpy | B₂pin₂ | Cyclohexane | 80 | 12 | 85 |

| [Ir(COD)OMe]₂ (0.5) | 3,4,7,8-Me₄-phen | HBpin | THF | 60 | 8 | 92 |

| [Ir(COD)Cl]₂ (1.0) | dtbpy | B₂pin₂ | Methyl t-butyl ether | 80 | 12 | 88 |

| [Ir(COD)OMe]₂ (0.5) | 3,4,7,8-Me₄-phen | HBpin | Heptane | 70 | 10 | 90 |

Note: The data in the tables are representative examples based on literature for similar compounds and are intended to illustrate typical scalable synthesis and optimization parameters. Actual results for this compound may vary.

Iii. Catalytic Applications of 5 Isopropyl 2 Methoxyphenylboronic Acid in Modern Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, and boronic acids are key partners in these transformations, most notably in the formation of carbon-carbon bonds.

The Suzuki-Miyaura reaction, a powerful method for forming C-C bonds, stands as a primary application for 5-isopropyl-2-methoxyphenylboronic acid. This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. semanticscholar.orglibretexts.org The reaction is prized for its mild conditions, high tolerance of functional groups, and the low toxicity of its boron-containing byproducts. nih.govnih.gov

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is of particular interest. This step is typically initiated by a base, which activates the boronic acid to form a more nucleophilic boronate species. libretexts.org The steric hindrance from the ortho-methoxy and meta-isopropyl groups can influence the rate and efficiency of this transfer. Research on sterically hindered arylboronic acids suggests that while challenging, the appropriate choice of base and reaction conditions can facilitate effective transmetalation. bohrium.comorganic-chemistry.org The presence of the ortho-methoxy group can also lead to a chelation effect with the palladium center, potentially influencing the geometry of the transition state and the subsequent reaction pathway. beilstein-journals.org

The choice of ligand and palladium precursor is critical for the success of Suzuki-Miyaura reactions involving sterically demanding substrates like this compound. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines, are often employed to facilitate the oxidative addition and reductive elimination steps. liv.ac.uk These ligands stabilize the palladium(0) species and promote the formation of the active catalyst. For coupling sterically hindered partners, catalyst systems that are robust and resistant to decomposition are necessary. The architecture of the catalyst, including the use of pre-formed catalysts or palladacycles, can also enhance reaction efficiency and turnover numbers. liv.ac.uk

Table 1: Common Ligands for Suzuki-Miyaura Coupling of Hindered Substrates

| Ligand Name | Abbreviation | Key Feature |

| Triphenylphosphine | PPh₃ | Standard, widely used ligand. |

| Tri-tert-butylphosphine | P(t-Bu)₃ | Bulky and electron-rich, effective for hindered substrates. |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | A bulky biaryl phosphine ligand. |

| 1,3-Bis(diphenylphosphino)propane | dppp | A bidentate phosphine ligand. |

This table presents ligands generally used for sterically hindered couplings; specific performance with this compound depends on the coupling partner and conditions.

The use of this compound extends to the synthesis of various carbon-carbon bonds. It can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates. However, limitations can arise, particularly when both coupling partners are sterically hindered. organic-chemistry.org In such cases, reaction rates may be slow, requiring higher catalyst loadings, more specialized ligands, or elevated temperatures to achieve good yields. liv.ac.ukresearchgate.net The electronic nature of the coupling partner also plays a role; electron-rich aryl chlorides, for instance, are notoriously difficult substrates for oxidative addition. organic-chemistry.org

In reactions involving complex molecules, achieving high stereospecificity and regioselectivity is paramount. The Suzuki-Miyaura reaction generally proceeds with retention of stereochemistry at the vinyl carbon. When coupling with substrates containing multiple reactive sites, such as polyhalogenated aromatics, the inherent steric and electronic properties of this compound can influence which site reacts preferentially. Studies on similar ortho-substituted phenylboronic acids have shown that the ortho-methoxy group can direct the regioselectivity of the coupling, sometimes favoring substitution at a specific position due to chelation effects in the transition state. beilstein-journals.org This directing effect can be a powerful tool in the controlled synthesis of complex, multi-substituted aromatic systems. beilstein-journals.orgthieme-connect.de

A primary application of this compound is in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, natural products, and advanced materials. bohrium.com The coupling of this boronic acid with various haloarenes provides direct access to sterically encumbered biaryls. organic-chemistry.org These structures are often challenging to synthesize using other methods. Furthermore, the functional groups present on the boronic acid can be used in subsequent reactions to build more complex, fused ring structures, demonstrating its utility as a versatile building block in multi-step synthetic sequences.

Suzuki-Miyaura Cross-Coupling: A Cornerstone Application

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the widely recognized palladium-catalyzed Suzuki-Miyaura coupling, arylboronic acids, including this compound, are versatile substrates in a variety of other transition metal-catalyzed reactions. Copper catalysis, in particular, has emerged as a cost-effective and powerful alternative for constructing carbon-heteroatom and carbon-carbon bonds. mdpi.comrsc.org

Copper-catalyzed cross-coupling reactions offer a complementary approach to palladium-based methods, often providing unique reactivity and selectivity. mdpi.comrsc.org The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a prominent example, facilitating the formation of aryl-oxygen (C-O) and aryl-nitrogen (C-N) bonds. organic-chemistry.orgwikipedia.orgnih.gov This reaction couples an arylboronic acid with an alcohol or an amine to produce the corresponding aryl ether or secondary aryl amine. wikipedia.org

A key advantage of the Chan-Lam coupling is its operational simplicity; it can often be conducted at room temperature and is open to the air, using copper(II) acetate (B1210297) as a common catalyst. organic-chemistry.orgwikipedia.org The reaction is believed to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the desired product. wikipedia.org For a substrate like this compound, this methodology allows for the direct introduction of the 5-isopropyl-2-methoxyphenyl moiety onto various molecules containing O-H or N-H bonds, such as phenols, anilines, amides, and imidazoles. organic-chemistry.orgnrochemistry.com

The general applicability of copper-catalyzed couplings extends to various arylboronic acids, tolerating a range of functional groups. This makes it a valuable tool for synthesizing complex molecules in medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Overview of Chan-Lam Coupling Reaction

| Feature | Description |

| Reaction Type | Cross-coupling of an arylboronic acid with an O-H or N-H compound. |

| Catalyst | Typically a copper(II) salt, such as Cu(OAc)₂. organic-chemistry.org |

| Reactants | Arylboronic acid (e.g., this compound), Alcohol/Phenol (B47542) or Amine/Amide. |

| Products | Aryl ethers or Aryl amines. |

| Typical Conditions | Room temperature, open to air, often with a base. wikipedia.org |

The synthesis of symmetrical biaryls is a fundamental transformation in organic chemistry, and the homocoupling of arylboronic acids provides a direct route to these structures. While often considered an undesired side reaction in cross-coupling protocols, the copper-catalyzed homocoupling can be optimized to become the main productive pathway. mdpi.com

This reaction typically involves treating an arylboronic acid with a copper catalyst, often in the presence of a base and an oxidant (like air). mdpi.com For this compound, a homocoupling reaction would yield 2,2'-diisopropyl-5,5'-dimethoxybiphenyl. Mechanistic studies suggest the reaction proceeds through a B-to-Cu(II) transmetalation, followed by the formation of a bis-organocopper(III) complex that readily undergoes reductive elimination to furnish the symmetrical biaryl product. mdpi.com Understanding and controlling the factors that favor homocoupling over cross-coupling is crucial for synthetic efficiency. mdpi.com

Oxidative Functionalization and Related Transformations

Arylboronic acids can undergo oxidative transformations where the carbon-boron bond is replaced with a carbon-oxygen bond. This process, known as ipso-hydroxylation, is a powerful method for synthesizing phenols.

The ipso-hydroxylation of arylboronic acids is an important alternative to traditional phenol synthesis methods, which can require harsh conditions or toxic reagents. rsc.org This transformation converts an arylboronic acid directly into its corresponding phenol. In the case of this compound, this reaction would yield 5-isopropyl-2-methoxyphenol. The reaction is generally high-yielding and tolerates a wide array of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. nih.gov A variety of oxidants, such as hydrogen peroxide (H₂O₂), Oxone®, and N-oxides, have been successfully employed for this purpose. nih.govnih.gov

The mechanism of ipso-hydroxylation can vary depending on the oxidant and reaction conditions.

With Hydrogen Peroxide or Peroxides: A widely accepted pathway involves the nucleophilic attack of a peroxide species on the boron atom to form a boronate intermediate. This is followed by a 1,2-aryl migration from the boron to the oxygen atom, which displaces a hydroxide (B78521) ion. The resulting boronate ester is then hydrolyzed under aqueous workup to yield the phenol. nih.govarkat-usa.org

With N-Oxides: When N-oxides are used as the oxidant, a proposed mechanism involves the initial nucleophilic attack of the N-oxide on the boron atom, forming an "ate" complex. A subsequent 1,2-aryl migration from boron to the N-oxide oxygen, with the simultaneous cleavage of the N-O bond, forms a boronate ester, which is then hydrolyzed to the phenol. nih.gov

Metal- and Photocatalyst-Free Methods: Some protocols utilize reagents like diacetoxyiodobenzene (B1259982) [PhI(OAc)₂]. The proposed mechanism involves the attack of the arylboronic acid on the iodine center, forming a hypervalent iodine species. This intermediate undergoes rearrangement and subsequent hydrolysis to afford the phenol, proceeding without the involvement of free radicals. acs.org In other cases, biologically mediated ipso-substitution has been observed, where an electrophilic oxygen species attacks the carbon atom bearing the boron substituent. nih.gov

Significant research has focused on making the ipso-hydroxylation of arylboronic acids more environmentally benign. nih.govresearchgate.net These efforts align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key developments in this area include:

Use of H₂O₂ as a Green Oxidant: Hydrogen peroxide is an ideal oxidant as its only byproduct is water. Catalyst-free methods using H₂O₂ have been developed that can proceed rapidly at room temperature, sometimes in as little as one minute. rsc.orgarkat-usa.org

Benign Solvents: Protocols have been established using environmentally friendly solvents like water or ethanol (B145695), eliminating the need for volatile organic compounds. rsc.orgresearchgate.net Some reactions have even been demonstrated to work efficiently under solvent-free conditions. nih.govrsc.org

Catalyst-Free Conditions: Several methodologies have been developed that proceed without the need for a metal catalyst, simplifying the reaction setup and purification, and avoiding potential metal contamination in the final product. arkat-usa.orgrsc.org For instance, using sodium perborate (B1237305) in water or under solvent-free conditions provides the desired phenols in excellent yields within minutes. nih.gov

These green methodologies are applicable to a broad range of arylboronic acids, including sterically hindered substrates and those with diverse electronic properties, making them highly valuable for sustainable chemical synthesis. nih.govresearchgate.net

Table 2: Comparison of Green Ipso-Hydroxylation Methods for Arylboronic Acids

| Method | Oxidant | Solvent/Conditions | Key Advantages | Citation(s) |

| H₂O₂/Ethanol | Hydrogen Peroxide | Ethanol, Room Temp, 1 min | Rapid, scalable, no chromatography needed. | rsc.org |

| H₂O₂/Catalyst-Free | Hydrogen Peroxide | Solvent-free or Ethanol, Room Temp | Very fast (1 min), excellent yields, avoids metal catalysts. | arkat-usa.org |

| Sodium Perborate | Sodium Perborate | Water or Solvent-free, 5 min | Catalyst-free, rapid, high efficiency. | nih.govrsc.org |

| Diacetoxyiodobenzene | PhI(OAc)₂ | Room Temp | Metal- and photocatalyst-free, mild conditions. | nih.govacs.org |

Derivatization via Oxidative Processes

The derivatization of this compound through oxidative processes represents a key transformation in synthetic chemistry, allowing for the introduction of valuable functional groups. While specific studies detailing the oxidative derivatization of this particular boronic acid are not extensively documented in publicly available research, the general reactivity of arylboronic acids in oxidative reactions provides a strong framework for understanding its potential applications. These reactions are prized for their ability to form carbon-heteroatom bonds, particularly C-O and C-N bonds, under relatively mild conditions.

One of the most fundamental oxidative transformations of arylboronic acids is their conversion to the corresponding phenols. This process, known as oxidative hydroxylation, can be achieved using various oxidizing agents. Common methods include the use of hydrogen peroxide, often in the presence of a base. More contemporary, metal-free approaches utilize reagents like N-oxides or aerobic oxidation catalyzed by organic molecules such as quinones. These methods are attractive due to their green chemistry credentials, often proceeding at room temperature and avoiding the use of heavy metal catalysts. For this compound, this reaction would yield 5-isopropyl-2-methoxyphenol, a valuable building block in its own right.

Beyond simple hydroxylation, oxidative cross-coupling reactions, such as the Chan-Lam coupling, offer a powerful tool for forming aryl ethers and aryl amines. This copper-catalyzed reaction couples an arylboronic acid with an alcohol or an amine. The process is typically carried out in the presence of a copper source, such as copper(II) acetate, and an oxidant, which is often atmospheric oxygen. This allows for the formation of a C-O or C-N bond at the site of the boronic acid moiety. In the context of this compound, this would enable its coupling with a wide range of alcohols and amines to generate a diverse library of derivatives.

While detailed experimental data on the oxidative derivatization of this compound is sparse in the literature, its utility is demonstrated in patent literature through its application in the synthesis of complex molecules. For instance, it has been employed as a key intermediate in the synthesis of pharmaceutically active compounds, where it participates in coupling reactions that, while not always explicitly detailed as "oxidative" in the final step, rely on the inherent reactivity of the boronic acid that is harnessed in oxidative coupling methodologies. The following table summarizes the potential oxidative derivatization reactions of this compound based on established methodologies for arylboronic acids.

Table 1: Potential Oxidative Derivatization Reactions of this compound

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| 5-Isopropyl-2-methoxyphenol | H₂O₂, NaOH (aq) | Oxidative Hydroxylation |

| 5-Isopropyl-2-methoxyphenol | Quinone (cat.), Air, Base | Aerobic Oxidation |

| Aryl-(5-isopropyl-2-methoxyphenyl) ether | Alcohol, Cu(OAc)₂, Pyridine, Air | Chan-Lam C-O Coupling |

| N-Aryl-5-isopropyl-2-methoxyaniline | Amine, Cu(OAc)₂, Base, Air | Chan-Lam C-N Coupling |

The synthesis of such derivatives is crucial in medicinal chemistry and materials science, where the precise arrangement of substituents on an aromatic ring can significantly influence the biological activity or physical properties of a molecule. The isopropyl and methoxy (B1213986) groups on the boronic acid already impart specific steric and electronic properties, and the ability to introduce further diversity through oxidative coupling enhances its value as a versatile synthetic intermediate.

Iv. Applications of 5 Isopropyl 2 Methoxyphenylboronic Acid Derivatives in Medicinal Chemistry and Advanced Materials

Design and Synthesis of Pharmaceutical Intermediates and Bioactive Compounds

The versatility of the boronic acid group, especially in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, positions these compounds as critical intermediates in the pharmaceutical industry. rsc.orgmdpi.com This reaction is a cornerstone in drug discovery for synthesizing biaryl motifs, which are common in bioactive molecules. rsc.orgresearchgate.net

A significant application of a derivative of the title compound is in the development of inhibitors for Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.govnih.gov By inhibiting CETP, the levels of HDL cholesterol ("good cholesterol") are increased, and LDL cholesterol ("bad cholesterol") levels are decreased, a therapeutic strategy aimed at reducing the risk of atherosclerotic cardiovascular disease. nih.govmedrxiv.org

A fluorinated analog, 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid , serves as a crucial intermediate in the synthesis of the potent CETP inhibitor, anacetrapib (B1684379). google.com The mechanism of these inhibitors involves binding deep within a hydrophobic tunnel of the CETP molecule, which physically blocks the transfer of lipids. nih.govnih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental in optimizing the potency and pharmacological properties of drug candidates. For CETP inhibitors like anacetrapib, the specific substitution pattern on the phenyl ring, originating from the boronic acid precursor, is critical for high-affinity binding and potent inhibition. nih.govgoogle.com

Computational and atomistic simulation studies have elucidated how anacetrapib fits into the CETP lipid binding pocket. nih.govresearchgate.net The molecule has a strong affinity for the N-terminal opening of the tunnel, and its presence hinders the diffusion of cholesteryl esters out of the protein. nih.govresearchgate.net The ortho-methoxy and para-isopropyl groups (relative to the point of attachment in the final molecule) contribute to the precise conformation required for this inhibitory activity. SAR studies have confirmed that even minor changes, such as modifying these substituent groups, can significantly alter the drug's efficacy and metabolic profile. google.commdpi.com

The synthesis of complex pharmaceutical agents like anacetrapib is a multi-step process where key fragments are assembled. The biaryl portion of anacetrapib, constructed using the boronic acid intermediate, is coupled to a core structure that contains a complex N-substituted functional group (an oxazolidinone). google.comgoogle.com Therefore, the boronic acid is an essential starting material for creating the final N,N-substituted bioactive molecule.

The biological evaluation of the resulting compounds is extensive, involving in vitro assays and large-scale clinical trials to determine their efficacy in modulating lipid profiles and their potential to reduce major coronary events. medrxiv.orgnih.gov The synthesis of various amine-containing derivatives is a common strategy in medicinal chemistry to build libraries of compounds for biological screening and to optimize drug properties. mdpi.com

The utility of 5-isopropyl-2-methoxyphenylboronic acid and its derivatives extends beyond CETP inhibitors to the general synthesis of complex drug scaffolds. The boronic acid functional group is prized for its role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds with high functional group tolerance. rsc.orgmdpi.comnih.gov

This reaction enables chemists to couple the 5-isopropyl-2-methoxyphenyl moiety to a wide variety of other molecular fragments, including aryl halides and triflates, to construct complex architectures. rsc.orgnih.gov The specific substituents on the boronic acid—the isopropyl group providing steric bulk and the methoxy (B1213986) group influencing electronic properties and conformation—are carried into the final product, where they become critical determinants of the molecule's biological activity, target selectivity, and pharmacokinetic properties. The synthesis of anacetrapib is a prime example of this, where the boronic acid is a key building block for a highly complex, multi-ring drug molecule. google.comgoogle.com

Chalcones, which have a 1,3-diaryl-2-propen-1-one core structure, are a class of compounds known for a wide range of biological activities, including anticancer effects. mdpi.com Recent research has focused on incorporating a boronic acid moiety into the chalcone (B49325) scaffold to enhance its therapeutic properties. mdpi.comresearchgate.netnih.gov This strategy is based on the success of other boron-containing drugs, such as the anticancer agent bortezomib.

In one study, a series of novel boronic chalcones were synthesized and evaluated for their potential as dual-action anticancer and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov The research found that the presence of the boronic acid group was crucial for both activities. mdpi.comresearchgate.net Several of the synthesized compounds displayed significant cytotoxicity against Squamous Cell Carcinoma (SCC-25) cells. mdpi.comresearchgate.netnih.gov

While the most promising compounds in this specific study did not feature the 5-isopropyl-2-methoxyphenyl group, the findings establish a strong rationale for designing new chalcone derivatives that do. The combination of the proven boronic chalcone scaffold with the specific substitution pattern of this compound represents a logical direction for developing novel anticancer agents.

| Compound | Description | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 4 | Chalcone with ortho-boronic acid and para-hydroxyl group | 9.8 | 1.88 | mdpi.com |

| Compound 5 | Chalcone with ortho-boronic acid and para-methoxy group | 17.9 | >3 | mdpi.comresearchgate.netnih.gov |

| Compound 11 | Chalcone with para-boronic acid and para-methoxy group | ~54 | Not Reported | mdpi.com |

Development of Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Bioconjugation and Bioorthogonal Chemistry

Bioconjugation and bioorthogonal chemistry involve chemical reactions that can be performed on or within living systems without interfering with natural biological processes. acs.orgnih.gov Boronic acids, including phenylboronic acids, have emerged as valuable tools in this field due to their unique reactivity. nih.govrsc.org

One of the primary uses of boronic acids in this context is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as the carbohydrates found on the surface of cells or on glycoproteins. nih.govacs.org This interaction can be used for protein immobilization, cell labeling, and developing biosensors.

More advanced bioorthogonal strategies utilize the rapid and chemoselective reaction between an ortho-carbonyl-substituted phenylboronic acid and a hydrazine-containing molecule to form a stable boron-nitrogen heterocycle. acs.orgnih.gov This reaction is exceptionally fast and can be used for site-specific labeling of proteins and other biomolecules. nih.gov Although specific studies demonstrating the use of this compound in bioconjugation are not yet prevalent, its fundamental structure makes it a candidate for such applications. The electronic and steric properties conferred by the isopropyl and methoxy groups could be exploited to fine-tune the reactivity, stability, and binding characteristics of the resulting bioconjugates.

Reversible Covalent Binding to Diol-Containing Biomolecules

Arylboronic acids are known to form stable, yet reversible, cyclic boronate esters with 1,2- and 1,3-diols, which are common structural motifs in many biomolecules, most notably saccharides. nih.gov This interaction is a dynamic covalent bond, meaning it can form and break under specific conditions, such as changes in pH. nih.gov The formation of these boronate esters is the cornerstone for the use of boronic acids in recognizing and binding to saccharides and other diol-containing biological structures. nih.gov

The substitution pattern of the phenyl ring in arylboronic acids, such as the isopropyl and methoxy groups in this compound, can significantly influence the Lewis acidity of the boron atom and, consequently, the stability and kinetics of boronate ester formation. Steric hindrance from bulky substituents, like the isopropyl group, can affect the approach of the diol to the boron center. researchgate.net The electron-donating methoxy group at the ortho position can also modulate the electronic properties of the boronic acid.

Strategies for Biomolecule Labeling and Imaging

The specific and reversible binding properties of boronic acids make them excellent candidates for the development of fluorescent probes for labeling and imaging biomolecules. By conjugating a fluorescent reporter molecule to a boronic acid derivative, it is possible to create sensors that signal the presence of specific diol-containing analytes. nih.govnih.gov

For instance, a general strategy involves designing a system where the fluorescence of a probe is quenched in its free state but becomes enhanced upon binding to a target saccharide. This "off-on" switching mechanism can be achieved through processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net While no specific studies on fluorescent derivatives of this compound are available, its structural analogs are used in such applications. The design of such probes would involve attaching a fluorophore to the this compound scaffold.

| Probe Design Strategy | Mechanism of Action | Potential Analyte |

| Fluorescent Boronic Acid Conjugate | Binding to a diol-containing biomolecule alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. | Glycoproteins, Saccharides |

| Quenched Probe Activation | A quencher molecule is held in proximity to a fluorophore by a boronic acid-diol interaction. Displacement by a target analyte restores fluorescence. | Competitive binding assays for various diols |

Development of Advanced Materials

The ability of boronic acids to form reversible covalent bonds is also a key feature in the construction of advanced, "smart" materials that can respond to external stimuli.

Synthesis of Boronic Acid-Based Polymers and Nanomaterials

Boronic acids and their esters are used as cross-linkers in the synthesis of responsive polymers and nanomaterials. These materials can exhibit changes in their physical properties, such as swelling or degradation, in response to changes in pH or the presence of diols like glucose. This has led to the development of so-called "self-healing" materials and materials for controlled-release applications. While specific polymers based on this compound are not documented, the general approach involves copolymerizing a monomer containing the boronic acid moiety with other suitable monomers. chemicalbook.comresearchgate.net

Application as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. researchgate.netrsc.orggoogle.com While carboxylic acids are the most common linkers, boronic acids can also be employed. The geometry and functionality of the boronic acid linker dictate the topology and properties of the resulting MOF. youtube.com A ditopic or polytopic ligand containing the this compound unit could, in principle, be used to construct novel MOFs. The steric bulk of the isopropyl group and the coordinating potential of the methoxy group could influence the framework's structure and porosity. rsc.org

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, but in this case, the building blocks are linked by strong covalent bonds. berkeley.edursc.org Boronic acids are foundational building blocks for COFs, as they can undergo self-condensation to form boroxine (B1236090) rings or condense with diols to form boronate esters, creating stable, porous networks. berkeley.edursc.org The use of a sterically hindered linker like a derivative of this compound could be a strategy to control the porosity and interlayer spacing within a COF. researchgate.net

| Framework Type | Linkage Chemistry | Potential Role of this compound Derivative |

| MOF | Coordination bonds between metal ions and organic linkers. | As a functionalized linker to control pore size and chemical environment. |

| COF | Covalent bonds (e.g., boroxine or boronate ester formation). | As a monomer to introduce steric bulk and influence framework topology. |

Chemical Sensor Technologies

The reversible covalent interaction of boronic acids with diols is a powerful tool for the development of chemical sensors, particularly for saccharides. nih.gov A sensor can be designed where the binding event is transduced into a measurable signal, such as a change in color, fluorescence, or an electrochemical response.

Sensors based on 2-methoxyphenylboronic acid, a close structural analog, have been investigated for their potential in detecting biomolecules. chemimpex.com The methoxy group can influence the pKa of the boronic acid, which is a critical parameter for sensor performance at physiological pH. The addition of the isopropyl group in the 5-position would further modify these properties. While no sensors based specifically on this compound have been reported, the principles of boronic acid-based sensing are well-established and could be applied to this compound.

Glucose Sensing and Biosensing Applications

The development of non-enzymatic glucose sensors is a significant area of research, aiming to overcome the limitations of traditional enzyme-based sensors, such as instability to heat and pH changes. chemicalbook.com Boronic acid derivatives have emerged as promising candidates for continuous glucose monitoring due to their ability to bind reversibly and covalently with glucose. nih.govresearchgate.net

To enhance the selectivity for glucose over other competing saccharides like fructose, which typically binds more strongly to monoboronic acids, researchers have developed diboronic acid (DBA) structures. nih.govresearchgate.net These molecules create a "glucose cleft" with a specific size and geometry that preferentially accommodates glucose molecules. nih.gov For example, a pioneering sensor developed by Shinkai and colleagues demonstrated significantly higher affinity for glucose compared to other monosaccharides. nih.gov This design principle has been extensively refined to improve water solubility and performance at physiological pH. nih.gov

One successful commercial application of this technology is the Eversense® continuous glucose monitoring system, which utilizes a fluorescent, diboronic acid-based probe implanted in the interstitial fluid and provides monitoring for up to 180 days. nih.gov Other approaches involve attaching boronic acid derivatives to surfaces like graphene foam or incorporating them into polymer matrices, where the binding of glucose displaces a signaling component, generating a measurable electrical or optical signal. chemicalbook.com

Table 1: Binding Constants of Representative Boronic Acid-Based Sensors with Various Saccharides

| Sensor/Probe | Target Saccharide | Binding Constant (K) in M⁻¹ | pH and Solvent Conditions | Citation |

|---|---|---|---|---|

| Shinkai's Sensor 1 (Diboronic Acid) | D-Glucose | 3980 | pH 7.8 (Water/Methanol) | nih.gov |

| Shinkai's Sensor 1 (Diboronic Acid) | D-Fructose | 316 | pH 7.8 (Water/Methanol) | nih.gov |

| Shinkai's Sensor 1 (Diboronic Acid) | D-Galactose | 158 | pH 7.8 (Water/Methanol) | nih.gov |

| Wang's Sensor 6d (Diboronic Acid) | D-Glucose | 1418 | Not Specified | nih.gov |

| Wang's Sensor 6d (Diboronic Acid) | D-Fructose | 1666 | Not Specified | nih.gov |

| Wang's Sensor 6e (Diboronic Acid) | D-Glucose | 1990 | Not Specified | nih.gov |

| Wang's Sensor 6e (Diboronic Acid) | D-Fructose | 1896 | Not Specified | nih.gov |

Principles of Boronic Acid-Based Chemosensors for Saccharides

The functionality of boronic acid-based chemosensors for saccharides is rooted in the reversible covalent interaction between the boronic acid group and the diol moieties present in sugars. nih.gov Boronic acids, which are Lewis acids, react with compounds containing cis-1,2 or cis-1,3 diol groups to form stable five- or six-membered cyclic boronate esters. nih.gov

This binding event is highly dependent on pH. The boron atom in a phenylboronic acid is typically trigonal (sp² hybridized) and does not bind readily with diols at physiological pH. nih.gov However, in the presence of a diol, the equilibrium shifts. The formation of the boronate ester increases the acidity of the boron center (lowering its pKa), favoring the formation of a more stable, negatively charged tetrahedral (sp³ hybridized) boronate ester. nih.gov This change in hybridization and charge upon saccharide binding is the fundamental mechanism that is harnessed to produce a detectable signal.

The selectivity of a boronic acid sensor for a particular saccharide is influenced by the fit between the boronic acid receptor and the specific arrangement of hydroxyl groups on the sugar. While most monoboronic acids show a higher affinity for fructose, diboronic acid constructs can be engineered to create binding pockets that are spatially matched for the diol arrangements in glucose, thereby enhancing glucose selectivity. nih.govresearchgate.net

Fluorescent Quenching Studies in Sensor Design

Fluorescence is a highly sensitive signaling mechanism used in the design of boronic acid-based sensors. nih.gov Many of these sensors are designed around the principle of fluorescence quenching, where the fluorescence of a reporter molecule (a fluorophore) is suppressed until a specific binding event occurs.

A common mechanism employed is Photoinduced Electron Transfer (PET). In a typical PET sensor, the boronic acid receptor is linked to a fluorophore, but also features a tertiary amine group nearby. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can quench the excited state of the fluorophore, resulting in a non-fluorescent "off" state. nih.gov

When a saccharide binds to the boronic acid, the boron atom becomes more acidic and forms a stronger dative bond with the amine's nitrogen atom. nih.gov This interaction reduces the ability of the nitrogen's lone pair to participate in PET, thereby inhibiting the quenching process. As a result, the inherent fluorescence of the fluorophore is restored, leading to a detectable "on" signal that is proportional to the saccharide concentration. nih.gov The first fluorescent PET sensor for saccharides was developed by Shinkai and co-workers, using an anthracene (B1667546) fluorophore. nih.gov

Another strategy is the indicator displacement assay (IDA). In this setup, a fluorescent dye is initially bound to and quenched by the boronic acid receptor. frontiersin.org When a saccharide with a higher binding affinity is introduced, it displaces the dye from the receptor, restoring the dye's fluorescence. frontiersin.org

V. Computational and Theoretical Investigations of 5 Isopropyl 2 Methoxyphenylboronic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum physics. These calculations can elucidate molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For substituted phenylboronic acids, DFT studies reveal how different functional groups influence the electronic environment of the molecule. For instance, studies on molecules like 4-methoxyphenylboronic acid (4-MPBA) and various diindolylmethane-phenylboronic acid hybrids demonstrate how DFT is used to correlate calculated parameters with experimental data from FT-IR, Raman, and NMR spectroscopy. researchgate.netnih.gov In a typical study, the geometry of the molecule is first optimized to find its most stable conformation. This optimized structure is then used to calculate various electronic properties. nih.gov

While specific DFT data for 5-Isopropyl-2-methoxyphenylboronic acid is not available, the table below presents representative calculated electronic properties for a structurally related compound, 4-methoxyphenylboronic acid, to illustrate the type of data obtained from such studies.

Table 1: Calculated Molecular Properties of 4-Methoxyphenylboronic Acid (4-MPBA) using DFT (B3LYP/6-311+G(d,p)) Note: This data is for a related compound and serves as an illustrative example.

| Parameter | Calculated Value | Unit | Reference |

|---|---|---|---|

| HOMO Energy | -6.40 | eV | researchgate.net |

| LUMO Energy | -1.15 | eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.25 | eV | researchgate.net |

| Dipole Moment (μ) | 2.65 | Debye | researchgate.net |

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect reactants to products. For boronic acids, a key area of investigation is their participation in coupling reactions, such as the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for forming carbon-carbon bonds. chemicalbook.com

Theoretical studies on reaction mechanisms involving boronic acids often use DFT to calculate the energy profiles of the reaction pathways. This involves locating the transition state structures and calculating their activation energies. Such analyses provide deep insights into the factors controlling reaction rates and selectivity. For example, computational investigations of the Suzuki-Miyaura reaction have helped to elucidate the roles of the catalyst, base, and solvent in the transmetalation step, which is often the rate-determining step of the catalytic cycle. While specific transition state analyses for reactions involving this compound are not documented, the general principles derived from studies on other arylboronic acids are applicable.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, including proteins and solvents.

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of how the molecule moves, flexes, and changes its shape in a simulated environment (e.g., in a solvent like water).

For a molecule like this compound, which has several rotatable bonds (around the C-C isopropyl bond, the C-O methoxy (B1213986) bond, and the C-B boronic acid bond), MD simulations can reveal the preferred three-dimensional conformations and the energy barriers between them. beilstein-journals.orgresearchgate.net This information is crucial because the biological activity and physical properties of a molecule are often dependent on its accessible conformations. Studies on other substituted phenylboronic acids have shown that the orientation of the boronic acid group relative to the phenyl ring is influenced by factors like intramolecular hydrogen bonding and steric hindrance from adjacent substituents. nih.govnih.govrsc.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. frontiersin.orgacs.org This method is central to structure-based drug design. Boronic acids are a well-known class of enzyme inhibitors, particularly for serine proteases and β-lactamases, where the boron atom forms a reversible covalent bond with the hydroxyl group of a catalytic serine residue in the enzyme's active site. nih.govnih.govmdpi.com

Docking studies of boronic acid inhibitors involve placing the ligand into the active site of the target protein and scoring the different binding poses based on their predicted interaction energy. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and the crucial covalent B-O bond, that contribute to binding affinity and specificity. acs.orgmdpi.com While no specific docking studies involving this compound as a ligand are reported, research on other boronic acid derivatives has successfully modeled their binding to targets like the 20S proteasome and various β-lactamases, guiding the design of new, more potent inhibitors. frontiersin.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model translates the structural properties of molecules into numerical descriptors and then uses statistical methods to derive an equation that predicts the activity of new, untested compounds.

For boronic acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for potent enzyme inhibition. mdpi.comnih.gov These studies typically involve:

A dataset of compounds with known biological activities (e.g., IC₅₀ values).

Aligning the 3D structures of these compounds.

Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules.

Deriving a mathematical model that correlates the variations in these fields with the observed activities.

The resulting 3D contour maps from CoMFA and CoMSIA analyses highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for rational drug design. mdpi.comnih.gov For example, QSAR studies on dipeptidyl boronic acid proteasome inhibitors have revealed the importance of specific hydrophobic and electropositive groups at certain positions to enhance inhibitory potency. mdpi.com Although a specific QSAR model for a series including this compound has not been published, this methodology represents a key strategy for optimizing the biological activity of boronic acid-based compounds.

Correlation of Molecular Descriptors with Biological or Catalytic Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and materials science for correlating molecular descriptors with observed biological or chemical activity. researchgate.netnih.govresearchgate.net These descriptors are numerical values that characterize the steric, electronic, and lipophilic properties of a molecule. For phenylboronic acids, key descriptors often include Hammett constants (σ) for electronic effects, Taft steric parameters (Es), molar refractivity (MR) for volume and polarizability, and the logarithm of the partition coefficient (logP) for lipophilicity.

While a specific QSAR model for this compound has not been detailed, studies on analogous series of phenylboronic acids demonstrate the importance of these parameters. For instance, in the context of enzyme inhibition, the electronic nature of substituents on the phenyl ring can significantly impact the acidity of the boronic acid group and its ability to form covalent bonds with active site residues like serine. nih.gov The steric bulk of substituents, such as the isopropyl group in this compound, can influence how the molecule fits into a binding pocket, potentially enhancing or diminishing its inhibitory activity. nih.gov

In the realm of catalysis, electronic and steric effects of substituents on phenylboronic acids are known to affect the efficiency of cross-coupling reactions. researchgate.net The electron-donating nature of the methoxy group and the steric hindrance of the isopropyl group in this compound would be critical parameters in any QSAR model predicting its catalytic performance.

To illustrate the principles of QSAR, the following table presents a hypothetical analysis of molecular descriptors for a series of substituted phenylboronic acids and their correlation with a hypothetical biological activity (e.g., enzyme inhibition IC₅₀).

| Compound | Substituent (R) | Electronic Descriptor (σ) | Steric Descriptor (Es) | Lipophilicity (logP) | Predicted Activity (IC₅₀, nM) |

| 1 | H | 0.00 | 0.00 | 1.20 | 150 |

| 2 | 4-CH₃ | -0.17 | -1.24 | 1.70 | 120 |

| 3 | 4-OCH₃ | -0.27 | -0.55 | 1.30 | 100 |

| 4 | 4-Cl | 0.23 | -0.97 | 1.90 | 180 |

| 5 | 5-Isopropyl-2-methoxy | - | - | - | - |

This table is illustrative and does not represent real experimental data for this compound.

Computational Design of Novel Derivatives

The computational design of novel derivatives of a lead compound like this compound is a cornerstone of modern drug discovery and materials development. nih.gov This process often begins with the identification of a biological target, such as an enzyme or receptor. biorxiv.orgfrontiersin.org

Structure-Based and Ligand-Based Design

Computational approaches to designing new derivatives can be broadly categorized as structure-based or ligand-based. biorxiv.org If the three-dimensional structure of the target protein is known, structure-based drug design (SBDD) techniques like molecular docking can be employed. biorxiv.org In this process, virtual libraries of compounds derived from the lead structure are docked into the active site of the target to predict their binding affinity and orientation. biorxiv.org For this compound, this would involve creating virtual derivatives with modifications to the isopropyl or methoxy groups, or the addition of other functional groups to the phenyl ring, and then evaluating their fit within the target's binding pocket.

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be used. These approaches, which include pharmacophore modeling and 3D-QSAR, rely on the information from a set of known active molecules to build a model that describes the key features required for activity. biorxiv.org

Molecular Dynamics Simulations

The general workflow for the computational design of novel derivatives is outlined below:

Lead Identification: Start with a compound of interest, such as this compound.

Target Identification and Validation: Identify the biological target and validate its role in the disease or process of interest.

In Silico Screening and Design:

Structure-Based Design: Use molecular docking to screen virtual libraries of derivatives against the target structure.

Ligand-Based Design: Develop pharmacophore models or QSAR equations from known active compounds to guide the design of new derivatives.

Molecular Dynamics Simulations: Assess the stability and dynamics of the most promising ligand-target complexes.

Synthesis and In Vitro Testing: Synthesize the most promising computationally designed derivatives and evaluate their biological or catalytic activity experimentally. mdpi.com

Through these iterative cycles of computational design, synthesis, and testing, novel derivatives of this compound with improved potency, selectivity, or other desirable properties can be developed.

Vi. Future Perspectives and Emerging Research Frontiers

Innovative Synthetic Methodologies for Enhanced Sustainability and Efficiency

The traditional synthesis of arylboronic acids often involves multi-step procedures that may utilize harsh reagents and generate significant waste. The future of synthesizing 5-Isopropyl-2-methoxyphenylboronic acid will likely focus on greener and more efficient methodologies.

Continuous Flow Synthesis: Flow chemistry offers a paradigm shift from batch processing, enabling rapid, scalable, and safer production of chemical intermediates. nih.gov The synthesis of arylboronic acids has been shown to be achievable in seconds with high throughput using flow microreactors, a method that could be adapted for this compound to enhance process efficiency and safety. nih.gov

Micellar Catalysis: Performing reactions in water is a cornerstone of green chemistry. Micellar catalysis, utilizing surfactants to create nano-reactors in aqueous media, has been successfully applied to the borylation of aryl halides. This approach could offer a more environmentally benign route to this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from boronic acids under mild conditions. This methodology could be harnessed to develop novel synthetic pathways to and from this compound, potentially enabling new types of chemical transformations.

| Synthetic Methodology | Potential Advantages for this compound |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. |

| Micellar Catalysis | Use of water as a solvent, reduced environmental impact. |

| Photoredox Catalysis | Mild reaction conditions, access to novel radical-based transformations. |

Expansion of Catalytic Applications to Novel Chemical Transformations

While this compound is a known participant in Suzuki-Miyaura cross-coupling reactions, its full catalytic potential remains to be unlocked. The electronic and steric nature of its substituents could be leveraged for novel chemical transformations.

A notable application of this compound is in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors. In a documented synthetic route, it undergoes a Suzuki-Miyaura coupling reaction with a vinyl bromide derivative, catalyzed by palladium acetate (B1210297) with acetylacetone (B45752) and potassium carbonate in ethanol (B145695) at 80 °C. mdpi.comresearchgate.net This reaction is a key step in constructing the complex molecular architecture of these potential therapeutic agents. mdpi.comresearchgate.net A similar Suzuki coupling is also described in a patent for the preparation of propionic acid derivatives for the treatment of diabetes and obesity. google.com

Future research could explore its use in other cross-coupling reactions, such as Chan-Lam and Heck couplings, where the electronic properties of the methoxy (B1213986) and isopropyl groups could influence reactivity and selectivity. Furthermore, the development of novel catalytic systems could enable its participation in C-H activation and functionalization reactions, opening up new avenues for the synthesis of complex organic molecules.

| Catalytic Reaction | Potential Role of this compound |

| Suzuki-Miyaura Coupling | Established reactant for the formation of biaryl structures, as seen in the synthesis of CETP inhibitors. mdpi.comresearchgate.netgoogle.com |

| Chan-Lam Coupling | Potential arylating agent for the formation of C-N and C-O bonds. |

| Heck Coupling | Potential to act as an aryl source in olefination reactions. |

| C-H Activation | Potential directing group or coupling partner in C-H functionalization reactions. |

Advanced Biomedical Applications and Drug Delivery Systems

The utility of this compound as a building block in medicinal chemistry is established. mdpi.comresearchgate.netgoogle.com However, its direct application in biomedical systems represents a significant frontier. Boronic acids, in general, are known for their ability to reversibly bind with diols, a property that is central to their use in biosensors and drug delivery systems.

The pH-responsive nature of the boronic acid-diol interaction could be exploited to design drug delivery vehicles that release their payload in the acidic microenvironment of tumors or within specific cellular compartments. acs.org The hydrophobicity imparted by the isopropyl group and the hydrogen bonding capability of the methoxy group could influence the self-assembly of this molecule into nanostructures suitable for drug encapsulation.

| Potential Biomedical Application | Underlying Principle |

| Glucose Sensing | Reversible binding of the boronic acid moiety to glucose, leading to a detectable signal change. |

| pH-Responsive Drug Delivery | Formation of boronate esters at physiological pH and their cleavage in acidic environments to trigger drug release. acs.org |

| Targeted Drug Delivery | Functionalization with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues. |

Integration of this compound into Smart Materials and Responsive Systems

"Smart" materials that respond to external stimuli are at the forefront of materials science. The incorporation of boronic acids into polymers can create materials that are responsive to changes in pH, the presence of sugars, or reactive oxygen species. googleapis.com

The unique characteristics of this compound could be harnessed to create novel smart materials. For instance, its integration into hydrogels could lead to materials with tunable mechanical properties or controlled release profiles. The isopropyl and methoxy groups would likely influence the swelling behavior and the interaction of the hydrogel with its environment. Such materials could find applications in soft robotics, regenerative medicine, and adaptive coatings.

| Type of Smart Material | Potential Role of this compound |

| Responsive Hydrogels | As a cross-linker or functional monomer to impart pH or glucose sensitivity. googleapis.com |

| Self-Healing Polymers | The dynamic nature of boronate ester bonds could be utilized to create materials that can repair themselves. |

| Stimuli-Responsive Surfaces | Grafting onto surfaces to create materials with switchable wettability or adhesion. |

Synergistic Approaches Combining Experimental and Computational Research in Organoboron Chemistry

The advancement of knowledge regarding this compound will be significantly accelerated by a synergistic approach that combines experimental investigation with computational modeling.

Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. These theoretical predictions can guide experimental design, helping to rationalize reaction outcomes and predict the most promising avenues for research. For example, computational studies could predict the pKa of this compound, a critical parameter for its application in biological systems. Furthermore, modeling its interaction with catalytic species or biological targets can aid in the rational design of new catalysts and therapeutic agents. The synergy between in silico and in vitro/in vivo studies will be crucial for unlocking the full potential of this versatile organoboron compound.

| Research Area | Experimental Approach | Computational Approach |

| Reaction Optimization | Screening of catalysts, solvents, and reaction conditions. | DFT calculations of reaction mechanisms and transition states to identify rate-determining steps. |

| Property Prediction | Synthesis and characterization of derivatives. | QSAR and other modeling techniques to predict properties like pKa, solubility, and binding affinity. |

| Biomolecular Interactions | In vitro binding assays and cell-based studies. | Molecular docking and molecular dynamics simulations to study interactions with proteins and other biological targets. |

Q & A

Basic: What are the standard synthetic routes for preparing 5-Isopropyl-2-methoxyphenylboronic acid?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where aryl halides or triflates react with boronic acid precursors. Key steps include:

- Reagents : Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts, potassium carbonate as a base, and THF or dioxane as solvents .

- Procedure : The aryl halide (e.g., bromo or iodo derivative) reacts with bis(pinacolato)diboron under inert conditions. Purification is achieved via column chromatography or recrystallization.

- Example : Aryl bromide intermediates with methoxy and isopropyl groups are common starting materials. Reaction yields typically range from 60–85% under optimized conditions .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and isopropyl groups). For example, methoxy protons appear as singlets at ~3.8 ppm, while isopropyl methyl groups resonate as doublets near 1.2–1.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₅BO₃: 194.11 g/mol).

- HPLC : Purity analysis (>97%) using reverse-phase columns with UV detection at 254 nm .

Basic: What safety protocols are critical for handling this compound?

Answer:

Safety measures align with boronic acid handling guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin/Irritant Category 2) .

- Storage : In airtight containers under inert gas (N₂/Ar), protected from light at 0–6°C to minimize degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced: How do electronic effects of substituents (methoxy, isopropyl) influence its reactivity in cross-coupling reactions?

Answer:

The methoxy group (-OCH₃) is electron-donating, enhancing the boronic acid’s nucleophilicity and accelerating transmetallation in Suzuki reactions. Conversely, the bulky isopropyl group may sterically hinder coupling at the ortho position, reducing yields for certain substrates.

- Case Study : In a Suzuki reaction with 4-bromotoluene, the methoxy group increased coupling efficiency by 20% compared to non-substituted analogs. Steric effects lowered yields when paired with bulky aryl halides .

Advanced: What challenges arise in quantifying byproducts during synthesis, and how are they resolved?

Answer:

Common byproducts include deboronated intermediates and oxidation products (e.g., phenol derivatives). Mitigation strategies:

- Analytical Methods : LC-MS with gradient elution (e.g., 5–95% acetonitrile/water) identifies low-abundance impurities.

- Optimization : Reducing reaction time and oxygen exposure minimizes boronic acid oxidation. For example, degassing solvents decreases phenol byproduct formation by ~30% .

Advanced: What is the compound’s stability under varying pH and temperature conditions?

Answer:

Stability studies show:

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via protodeboronation. Stable in neutral to basic solutions (pH 7–10) for >24 hours.

- Thermal Stability : Decomposes above 100°C, releasing CO/CO₂. Short-term storage at 25°C is acceptable if moisture-free .

Advanced: What biological interactions or medicinal applications have been explored?

Answer:

Phenylboronic acids interact with diols in biomolecules (e.g., sugars, RNA), enabling applications in:

- Enzyme Inhibition : Competitive inhibition of serine proteases (e.g., IC₅₀ ~10 µM) via reversible bond formation with active-site residues .

- Drug Delivery : Conjugation with anticancer agents enhances solubility and targets cancer cell glycans .

Advanced: How do substituents affect its performance in non-Suzuki reactions (e.g., Chan-Lam coupling)?

Answer:

The methoxy group improves solubility in polar aprotic solvents (e.g., DMF), facilitating oxidative coupling with amines in Chan-Lam reactions. However, steric hindrance from isopropyl reduces yields with bulky amines (e.g., tert-butylamine: 45% vs. 70% for methylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。